molecular formula C14H15N3O4S B5071453 N-[4-(dimethylamino)phenyl]-3-nitrobenzenesulfonamide CAS No. 73901-03-8

N-[4-(dimethylamino)phenyl]-3-nitrobenzenesulfonamide

Cat. No.: B5071453
CAS No.: 73901-03-8
M. Wt: 321.35 g/mol
InChI Key: PGQYFAXZSYNXIK-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-3-nitrobenzenesulfonamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-3-nitrobenzenesulfonamide typically involves the nitration of N-[4-(dimethylamino)phenyl]benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can help in managing the exothermic nature of the nitration process and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: N-[4-(dimethylamino)phenyl]-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)phenyl]-3-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)phenyl]benzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-[4-(dimethylamino)phenyl]-3-aminobenzenesulfonamide: The reduced form of the compound, which has different reactivity and biological properties.

Uniqueness

N-[4-(dimethylamino)phenyl]-3-nitrobenzenesulfonamide is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-16(2)12-8-6-11(7-9-12)15-22(20,21)14-5-3-4-13(10-14)17(18)19/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQYFAXZSYNXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213649
Record name N-[4-(Dimethylamino)phenyl]-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73901-03-8
Record name N-[4-(Dimethylamino)phenyl]-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73901-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Dimethylamino)phenyl]-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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